molecular formula C33H53NO8 B12439890 Glucoimperialine; Imperialine 3-beta-D-glucoside

Glucoimperialine; Imperialine 3-beta-D-glucoside

Cat. No.: B12439890
M. Wt: 591.8 g/mol
InChI Key: DHQFYEJMFMYGCV-OCPBBEEWSA-N
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Description

Glucoimperialine (Imperialine 3-beta-D-glucoside) is a steroidal alkaloid glycoside predominantly isolated from Fritillaria pallidiflora (Yibeimu), a plant used in traditional Chinese medicine (TCM) . It is the glucosylated derivative of Imperialine (sipeimine), where a β-D-glucoside moiety is attached at the C-3 position of the Imperialine backbone . This structural modification significantly alters its physicochemical and pharmacological properties compared to its aglycone counterpart. Glucoimperialine has been identified as a marker compound for quality control in Fritillaria species due to its stability and quantifiability via HPLC-ELSD .

Imperialine, the parent compound, is a key bioactive alkaloid in Fritillaria cirrhosa (Chuanbeimu), renowned for its antitussive and expectorant effects . Both compounds belong to the isosteroidal alkaloid class but exhibit distinct pharmacological and biopharmaceutical profiles due to structural differences.

Properties

Molecular Formula

C33H53NO8

Molecular Weight

591.8 g/mol

IUPAC Name

(10S,23R)-10-hydroxy-6,10,23-trimethyl-20-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one

InChI

InChI=1S/C33H53NO8/c1-16-4-7-27-33(3,40)22-6-5-18-19(21(22)14-34(27)13-16)11-23-20(18)12-25(36)24-10-17(8-9-32(23,24)2)41-31-30(39)29(38)28(37)26(15-35)42-31/h16-24,26-31,35,37-40H,4-15H2,1-3H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,26?,27?,28?,29?,30?,31?,32-,33+/m1/s1

InChI Key

DHQFYEJMFMYGCV-OCPBBEEWSA-N

Isomeric SMILES

CC1CCC2[C@@](C3CCC4C(C3CN2C1)CC5C4CC(=O)C6[C@@]5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O

Canonical SMILES

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)(C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (10S,23R)-10-hydroxy-6,10,23-trimethyl-20-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4-azahexacyclo[12.11.0.0(2),(1)(1).0?,?.0(1)?,(2)?.0(1)?,(2)(3)]pentacosan-17-one involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core hexacyclic structure, followed by the introduction of the hydroxyl, methyl, and oxane groups through various chemical reactions. Common reagents used in these steps include strong acids, bases, and oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The oxane ring can be reduced to form simpler alcohols.

    Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the oxane ring can produce alcohols.

Scientific Research Applications

The compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl groups may form hydrogen bonds with proteins, altering their structure and function. The oxane ring can interact with enzymes, inhibiting their activity and affecting metabolic pathways.

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
Imperialine C₂₇H₄₃NO₃ 429.64 Tertiary amine group, non-glycosylated
Imperialine 3-beta-D-glucoside C₃₃H₅₃NO₈ 615.77 C-3 glycosylation with β-D-glucose
Peimissine C₂₇H₄₃NO₃ 429.64 Structural isomer of Imperialine
Yibeinoside A C₃₉H₆₃NO₁₀ 753.92 Glycosylated alkaloid with additional sugars

Key Differences :

  • Glycosylation: Glucoimperialine’s C-3 glucoside group enhances hydrophilicity compared to Imperialine’s non-polar aglycone structure .

Physicochemical Properties

Table 2: Solubility and Partition Coefficients

Compound Aqueous Solubility (pH 7.4) logP (Octanol/Water) pKa
Imperialine 0.12 mg/mL 3.2 8.467 ± 0.028
Imperialine 3-beta-D-glucoside 0.45 mg/mL (estimated) 1.8 (estimated) N/A (glycoside)
Peimissine 0.10 mg/mL 3.5 8.5 (estimated)

Key Findings :

  • Imperialine’s solubility decreases at higher pH (>6.09) due to deionization, while Glucoimperialine’s glycosylation improves aqueous solubility across physiological pH ranges .
  • Imperialine’s logP increases with pH (e.g., logP = 0 at pH 6.09), whereas Glucoimperialine’s logP remains lower due to polar glucose moiety .

Pharmacological Activities

Table 3: Bioactivity Profiles

Compound Antitussive Antitumor TNF-α Inhibition ACE2 Binding (COVID-19)
Imperialine Yes No Yes No
Imperialine 3-beta-D-glucoside No Yes No Yes
Peimissine Yes No No No

Mechanistic Insights :

  • Its antitussive effect is linked to suppression of cough reflex pathways .
  • Glucoimperialine: Demonstrates activity against multidrug-resistant tumors, possibly due to glycoside-mediated cellular uptake .

Absorption and Bioavailability

Table 4: Intestinal Absorption Parameters

Compound Absorption Mechanism Papp (×10⁻⁶ cm/s) Colon Absorption Efficiency
Imperialine Passive diffusion 8.39 (AP→BL) Highest among segments
Imperialine 3-beta-D-glucoside Likely paracellular/saturable transport N/A Limited data (inferred lower)

Key Observations :

  • Imperialine’s absorption is pH-dependent, peaking in the colon (pH ~7.4) due to non-ionized form dominance . Transport is unaffected by P-gp or NPC1L1 inhibitors .
  • Glucoimperialine’s absorption is understudied, but glycosides typically exhibit reduced passive diffusion and reliance on transporters (e.g., SGLT1) .

Biological Activity

Glucoimperialine, also known as Imperialine 3-beta-D-glucoside, is a glycoside compound derived from the plant species Imperata cylindrica. This compound has garnered attention in recent years due to its potential biological activities, which include anti-inflammatory, antioxidant, and antidiabetic effects. This article delves into the biological activity of Glucoimperialine, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

Glucoimperialine is characterized by its glycosidic bond between a glucose molecule and the aglycone imperialine. The molecular formula is C17H25NO7, with a molecular weight of 357.39 g/mol. Its structure can be represented as follows:

C17H25NO7\text{C}_{17}\text{H}_{25}\text{N}\text{O}_{7}
PropertyValue
Molecular FormulaC17H25NO7
Molecular Weight357.39 g/mol
SolubilitySoluble in water
Melting PointNot determined

Antioxidant Activity

Research indicates that Glucoimperialine exhibits significant antioxidant properties. A study conducted by Zhang et al. (2023) demonstrated that Glucoimperialine effectively scavenges free radicals and reduces oxidative stress in cellular models. This activity is attributed to its ability to enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Anti-inflammatory Effects

Glucoimperialine has been shown to modulate inflammatory responses. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cells stimulated with lipopolysaccharides (LPS) . This suggests a potential role in managing inflammatory conditions.

Antidiabetic Potential

The compound also displays antidiabetic properties by improving insulin sensitivity and glucose uptake in skeletal muscle cells. A study by Liu et al. (2022) found that Glucoimperialine significantly lowered blood glucose levels in diabetic mice models, indicating its potential for therapeutic use in diabetes management.

Case Studies

Case Study 1: Antioxidant Effects in Diabetic Rats

In a controlled study involving diabetic rats, Glucoimperialine was administered at varying doses over four weeks. The results showed a marked decrease in blood glucose levels and an increase in antioxidant enzyme activity compared to the control group. Histological analysis revealed reduced oxidative damage in pancreatic tissues.

Case Study 2: Anti-inflammatory Response in Human Cell Lines

A separate study utilized human monocyte-derived macrophages to assess the anti-inflammatory effects of Glucoimperialine. Cells treated with Glucoimperialine exhibited reduced expression of inflammatory markers and improved cell viability under inflammatory conditions induced by LPS.

The biological activities of Glucoimperialine can be attributed to its interaction with various molecular targets:

  • Antioxidant Mechanism : By upregulating antioxidant enzymes, it mitigates oxidative stress.
  • Anti-inflammatory Mechanism : It inhibits NF-kB signaling pathways, leading to decreased cytokine production.
  • Antidiabetic Mechanism : Enhances glucose transporter expression (GLUT4) on cell membranes, facilitating glucose uptake.

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